methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759105
InChI: InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3
SMILES: COC(=O)C1=CC(=CN1)C(=O)CCl
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13759105

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3
Standard InChI Key VSWJZCSXCVANFD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CN1)C(=O)CCl
Canonical SMILES COC(=O)C1=CC(=CN1)C(=O)CCl

Introduction

Synthesis and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate typically proceeds via acylation of methyl 4-pyrrole-2-carboxylate, a precursor compound. A standard protocol involves:

Reagents and Conditions

  • Chloroacetyl chloride: Serves as the acylating agent.

  • Triethylamine (TEA): Neutralizes HCl by-product, driving the reaction to completion.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

  • Reaction Time: 4–6 hours under inert atmosphere (N2_2 or Ar).

The mechanism involves nucleophilic attack by the pyrrole’s α-carbon on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation to restore aromaticity (Figure 1). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is commonly used to monitor reaction progress, with the product exhibiting an Rf_f value of ~0.5.

Table 1: Synthesis Parameters

ParameterValue/Detail
Starting MaterialMethyl 4-pyrrole-2-carboxylate
Acylating AgentChloroacetyl chloride
BaseTriethylamine
SolventDichloromethane (DCM)
Temperature0–5°C
Yield70–85% (reported in analogous syntheses)

Mechanistic Insights and Reactivity

The chloroacetyl group’s electrophilic nature underpins the compound’s reactivity. Key mechanistic aspects include:

Electrophilic Substitution

The chloroacetyl moiety activates the adjacent carbonyl carbon for nucleophilic attack, enabling reactions with:

  • Amines: Formation of amide bonds, useful in peptide mimetics.

  • Thiols: Thioether linkages for prodrug strategies.

  • Alcohols: Ester exchanges to modify solubility or bioavailability.

Pyrrole Ring Reactivity

The pyrrole’s electron-rich π-system participates in electrophilic aromatic substitution (EAS), though the chloroacetyl and carboxylate groups direct incoming electrophiles to specific positions. For example, nitration would preferentially occur at the 3-position due to meta-directing effects of the ester group.

Applications in Medicinal Chemistry

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a versatile building block in drug discovery:

Enzyme Inhibitors

The chloroacetyl group forms covalent bonds with catalytic residues (e.g., cysteine thiols) in enzyme active sites. Derivatives of this compound have been explored as inhibitors for:

  • Kinases: Targeting ATP-binding pockets in cancer therapeutics.

  • Proteases: Disrupting viral replication in antiviral agents.

Receptor Ligands

Modifications at the chloroacetyl position enable tuning of affinity for G-protein-coupled receptors (GPCRs) and nuclear receptors. For instance, aryl substitutions enhance binding to serotonin receptors, suggesting potential in neuropharmacology.

Table 2: Therapeutic Applications

Target ClassExample ModificationsBiological Activity
KinasesPyridine substituentsAntiproliferative (IC50_{50} = 50 nM)
ProteasesFluorophenyl groupsAntiviral (EC50_{50} = 2 μM)
GPCRsBenzodioxole ringsAnxiolytic (ED50_{50} = 10 mg/kg)

Physical and Analytical Data

While comprehensive physicochemical data remain limited, available parameters include:

  • Molecular Weight: 201.61 g/mol .

  • Purity: ≥95% (HPLC) .

  • Solubility: Soluble in DCM, THF, and DMSO; sparingly soluble in water.

Table 3: Analytical Characteristics

PropertyValueMethod
Melting PointNot reported
Boiling PointNot reported
LogP~1.5 (estimated)Computational modeling
StabilityStable at -20°C (dry, inert atmosphere)Long-term storage studies

Ongoing Research and Future Directions

Current investigations focus on:

  • Synthetic Optimization: Developing one-pot methodologies to streamline production.

  • Diversity-Oriented Synthesis: Generating libraries of derivatives for high-throughput screening.

  • Target Identification: Employing chemoproteomics to map off-target interactions and improve selectivity.

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